molecular formula C23H24ClNO8 B571402 Asenapine Citrate CAS No. 1411867-74-7

Asenapine Citrate

Cat. No. B571402
M. Wt: 477.894
InChI Key: UDXWQAFGHJZEIQ-YYLIZZNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asenapine is an atypical antipsychotic used to treat schizophrenia in adults. It is also used alone or together with lithium or valproate to treat symptoms of psychotic (mental) disorders, such as mania or bipolar disorder .


Synthesis Analysis

The asymmetric total synthesis of Asenapine, an atypical antipsychotic drug, has been reported. The key steps are the organocatalytic Michael addition of aldehydes to trans-nitroalkenes and subsequent reductive cyclization .


Molecular Structure Analysis

Asenapine is a serotonin, dopamine, noradrenaline, and histamine antagonist. It has more potent activity with serotonin receptors than dopamine .


Chemical Reactions Analysis

Asenapine is a dibenzo-oxepino pyrrole atypical antipsychotic with mixed serotonin-dopamine antagonist activity. It exhibits high affinity for 5-HT 1A, 5-HT 1B, 5-HT 2A, 5-HT 2B, 5-HT 2C, 5-HT 5-7, D 1-4, H 1 and, alpha 1 - and alpha 2 -adrenergic receptors; moderate affinity for H 2 receptors .


Physical And Chemical Properties Analysis

Asenapine has a molecular weight of 285.77 and its chemical formula is C17H16ClNO. It is soluble at 10mM in DMSO .

Safety And Hazards

Asenapine is toxic if swallowed and harmful if inhaled. It is suspected of damaging fertility and the unborn child. It causes damage to organs and can cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

(2R,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO.C6H8O7/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-8,14-15H,9-10H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t14-,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXWQAFGHJZEIQ-YYLIZZNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asenapine Citrate

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